2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide
Overview
Description
2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is a complex organic compound characterized by the presence of fluorophenyl, methoxy-methylphenyl, and sulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine.
Scientific Research Applications
2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets. The fluorophenyl and methoxy-methylphenyl groups may interact with hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-chlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
- N~2~-(4-bromophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
- N~2~-(4-iodophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide
Uniqueness
2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interaction with biological targets. Fluorine’s high electronegativity and small size allow it to form strong interactions with proteins, potentially enhancing the compound’s efficacy in medicinal applications.
Properties
IUPAC Name |
2-(4-fluoro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-11-3-8-14(23-2)15(9-11)24(21,22)19(10-16(18)20)13-6-4-12(17)5-7-13/h3-9H,10H2,1-2H3,(H2,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKPCHABVQKTEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC(=O)N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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